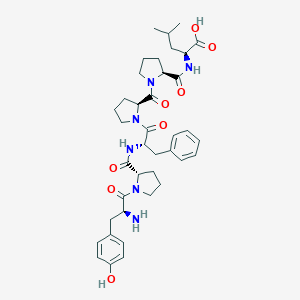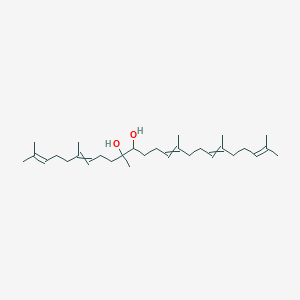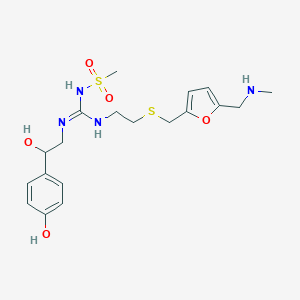
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine (CPMT) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPMT is a cyclic amine that has a cyclopropyl group and a methyl group attached to the nitrogen atom. The compound has a tetrahydropyridine ring structure, which makes it a useful molecule for the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed that the compound acts on the central nervous system by binding to specific receptors in the brain. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. The compound has been found to reduce pain and inflammation in animal models. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy. In addition, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that it is a relatively simple compound to synthesize. This makes it a useful molecule for the study of pharmacological effects. However, one of the limitations of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine. One area of research is to further investigate its mechanism of action. This may involve the use of molecular modeling techniques to predict the binding interactions between 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine and its receptors. Another area of research is to investigate the potential use of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, the development of new synthetic methods for 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine may allow for the production of analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through a multistep process. One of the most common methods involves the reaction of cyclopropylmethylamine with acetaldehyde in the presence of a catalyst. The reaction produces a mixture of diastereomers, which can be separated through column chromatography. The desired product, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine, can then be obtained through further purification steps.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been studied extensively for its potential applications in the field of medicine. The compound has been found to have a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
Número CAS |
142798-26-3 |
|---|---|
Nombre del producto |
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-10-6-4-9(5-7-10)8-2-3-8/h4,8H,2-3,5-7H2,1H3 |
Clave InChI |
NLSPANXHFZMFDD-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2CC2 |
SMILES canónico |
CN1CCC(=CC1)C2CC2 |
Otros números CAS |
142798-26-3 |
Sinónimos |
4-cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine CMe-THpy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)








